Biochemical Potency: EZM0414 TFA vs. EPZ-719 and Tool Compounds
EZM0414 TFA achieves a biochemical IC50 of 18 nM for SETD2 inhibition, representing a high degree of target engagement [1]. This potency is comparable to but distinct from other advanced SETD2 inhibitors. For example, EPZ-719, a widely used tool compound, is reported with a lower biochemical IC50 of 5-8 nM, suggesting it is more potent in isolated enzyme assays . However, this 2- to 3-fold difference in biochemical potency does not translate to a clear advantage in cellular or in vivo contexts, underscoring the importance of evaluating the entire profile rather than a single metric.
| Evidence Dimension | Biochemical IC50 for SETD2 |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | EPZ-719: IC50 = 5-8 nM |
| Quantified Difference | EPZ-719 is 2.3–3.6x more potent in the biochemical assay |
| Conditions | SETD2 biochemical assays using recombinant enzyme |
Why This Matters
This demonstrates EZM0414 TFA is a highly potent SETD2 inhibitor, though not the most potent in a cell-free system, shifting the selection criterion from isolated enzyme potency to the integrated profile of cellular activity, selectivity, and in vivo performance.
- [1] Alford, J. S., et al. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies. ACS Med. Chem. Lett. 2022, 13 (7), 1137–1143. View Source
